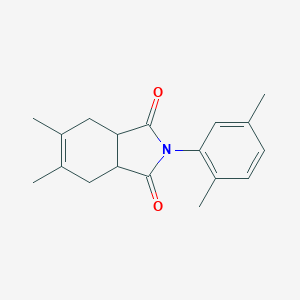
BIPHENYL-2,2'-DIYL DITHIOPHENE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 2-hydroxy-1,1’-biphenyl-2-carboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-furancarboxylate
- 2’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-pyridinecarboxylate
- 2’-[(2-Benzoyl)oxy][1,1’-biphenyl]-2-yl 2-benzoate
Uniqueness
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14O4S2 |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
[2-[2-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14O4S2/c23-21(19-11-5-13-27-19)25-17-9-3-1-7-15(17)16-8-2-4-10-18(16)26-22(24)20-12-6-14-28-20/h1-14H |
InChI Key |
XOEXCWOLZRJEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate](/img/structure/B402613.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402616.png)
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}propyl)acetamide](/img/structure/B402617.png)
![4-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402620.png)

![4-chloro-N-[2-(4-cyanophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B402625.png)



![ethyl 2-[(5-{3-nitrophenyl}-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402631.png)

![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402634.png)
